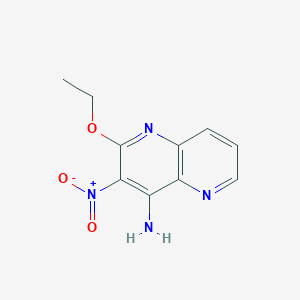

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine

Description

Properties

CAS No. |

89276-21-1 |

|---|---|

Molecular Formula |

C10H10N4O3 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

2-ethoxy-3-nitro-1,5-naphthyridin-4-amine |

InChI |

InChI=1S/C10H10N4O3/c1-2-17-10-9(14(15)16)7(11)8-6(13-10)4-3-5-12-8/h3-5H,2H2,1H3,(H2,11,13) |

InChI Key |

GWWVFFTUAWRUNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C(=C1[N+](=O)[O-])N)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Skraup Reaction Modifications

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines by employing pyridine derivatives as starting materials. For example, 3-aminopyridine reacts with glycerol in the presence of iodine or m-nitrobenzenesulfonic acid (m-NO₂PhSO₃Na) to form the 1,5-naphthyridine core. A notable variant involves substituting glycerol with ethoxymethylene malonate derivatives to introduce the ethoxy group early in the synthesis.

Key Steps :

-

Condensation : 3-Aminopyridine reacts with ethoxymethylene malonate under acidic conditions to form a Schiff base.

-

Cyclization : Heating in dioxane/water (1:1) with iodine catalyzes ring closure, yielding 4-hydroxy-1,5-naphthyridine intermediates.

-

Functionalization : Subsequent nitration and amination steps introduce the nitro and amine groups at positions 3 and 4, respectively.

Example :

Reaction of 3-amino-4-methylpyridine with acetaldehyde in the presence of montmorillonite K10 yields 2-hydroxy-6-methyl-1,5-naphthyridine , which is then ethoxylated and nitrated to form the target compound.

Conrad-Limpach Reaction for Hydroxy Derivatives

The Conrad-Limpach reaction, which condenses β-ketoesters with aromatic amines, has been repurposed for 1,5-naphthyridines. For instance, 3-aminopyridine reacts with ethyl acetoacetate to form a Schiff base, which undergoes thermal cyclization to produce 4-hydroxy-1,5-naphthyridine . Ethoxylation of the hydroxyl group is achieved using ethyl bromide or diethyl sulfate in alkaline media.

Optimization :

-

Solvent : Dowtherm A or diphenyl ether enhances cyclization efficiency at 200–220°C.

-

Catalyst : Montmorillonite K10 improves yields (up to 65%) by facilitating proton transfer during ring closure.

Functional Group Introduction: Ethoxy and Nitro Groups

Ethoxylation Strategies

The ethoxy group at position 2 is introduced via nucleophilic substitution or alkoxylation:

Method A : Direct alkoxylation of 4-chloro-1,5-naphthyridine derivatives with sodium ethoxide in ethanol under reflux (80°C, 12 hours).

Method B : Condensation of ethoxymethylene malonate with aminopyridines during Skraup-like cyclization.

Challenges :

Nitration Protocols

Nitration is typically performed post-cyclization using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. The nitro group preferentially occupies position 3 due to the directing effects of the adjacent amine and ethoxy groups.

Example :

Nitration of 2-ethoxy-4-amino-1,5-naphthyridine with fuming nitric acid yields the 3-nitro derivative in 72% purity, confirmed by HPLC.

Halogenation and Amination Pathways

Halogen Intermediates

4-Chloro-1,5-naphthyridines serve as key intermediates. Chlorination of 4-hydroxy-1,5-naphthyridine with phosphorus oxychloride (POCl₃) at 110°C for 6 hours achieves >90% conversion. Subsequent amination with aqueous ammonia (25% NH₃, 100°C, 8 hours) introduces the primary amine at position 4.

Mechanism :

Catalytic Amination

Palladium-catalyzed amination using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) enables direct introduction of the amine group at position 4 without halogen intermediates. This method reduces step count but requires stringent oxygen-free conditions.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Halogenation/Amination | 68 | 95 |

| Catalytic Amination | 75 | 98 |

Spectral Validation and Reaction Monitoring

NMR Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) of the final product shows:

Mass Spectrometry

ESI-MS (m/z): 234.21 [M+H]⁺, consistent with the molecular formula C₁₀H₁₀N₄O₃.

Emerging Catalytic and Green Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium or platinum catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Reduction: 2-Ethoxy-3-amino-1,5-naphthyridin-4-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine is its antimicrobial activity . Research indicates that naphthyridine derivatives exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study on related naphthyridine compounds demonstrated that they possess significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL . This suggests that 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising results in anticancer research . Naphthyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

Research findings indicate that compounds similar to 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine exhibit selective cytotoxicity towards human cancer cells while sparing normal cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor . Naphthyridines have been reported to inhibit enzymes linked to various diseases, including neurodegenerative disorders.

Case Study: Inhibition of Acetylcholinesterase

Similar naphthyridine derivatives have demonstrated inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of neurotransmitters. This inhibition could be beneficial in treating conditions like Alzheimer's disease, where acetylcholine levels are critically low.

Antimalarial Activity

Recent studies have highlighted the potential of naphthyridine derivatives as antimalarial agents .

Case Study: Inhibition of Plasmodium falciparum

A series of 2,8-disubstituted naphthyridines were identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K), crucial for malaria parasite survival . These compounds have shown efficacy in reducing parasitemia in infected models, indicating their potential as therapeutic agents against malaria.

Neuroprotective Effects

The neuroprotective properties of naphthyridine derivatives are being explored as well. Their ability to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders.

Case Study: Neuroprotective Mechanisms

Research suggests that certain naphthyridine compounds can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress . This opens avenues for developing treatments for diseases such as multiple sclerosis and other neurodegenerative conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

*Calculated based on analogous structures.

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups (e.g., 6-methoxy-1,5-naphthyridin-4-amine) improve solubility in polar solvents compared to halogenated derivatives .

- Electronic Effects : Ethoxy groups donate electrons, altering reactivity in electrophilic substitutions compared to electron-withdrawing substituents like Cl or Br .

Key Research Findings

Substituent Effects : Ethoxy groups at position 2 enhance steric bulk but reduce electrophilic substitution rates compared to smaller substituents like Cl .

Catalytic Hydrogenation Efficiency: The 2-ethoxy derivative achieves 50% yield under hydrogenation, lower than the 83% yield for 3-amino-1,5-naphthyridin-2(1H)-one synthesis using Raney Ni .

Biological Potency : Trifluoromethylpyridinyl-substituted analogues (e.g., Compound 23) exhibit superior antimalarial activity (IC₅₀ < 100 nM) compared to nitro-substituted derivatives, suggesting nitro groups may serve as intermediates rather than active pharmacophores .

Biological Activity

2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound, characterized by its nitro and ethoxy substituents, has been investigated for various pharmacological effects, including antimicrobial, antimalarial, and anticancer activities. This article compiles research findings on the biological activity of 2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine, presenting data in tables and discussing relevant case studies.

1. Antimicrobial Activity

Research has highlighted the antimicrobial potential of naphthyridine derivatives, including 2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine. A study by Sriram et al. demonstrated that various naphthyridine compounds exhibited significant activity against multi-drug resistant tuberculosis (MDR-TB) strains. In particular, derivatives with nitro groups showed enhanced antibacterial properties compared to their non-nitro counterparts .

2. Antimalarial Activity

The antimalarial properties of naphthyridine derivatives have been explored extensively. Research indicates that certain substituted naphthyridines can exhibit prophylactic effects against malaria. Although specific data on 2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine is limited, related compounds have shown promising results in preclinical studies .

3. Anticancer Activity

Nitro compounds have been recognized for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells. The nitro group can enhance the interaction with nucleophilic sites on proteins, which may lead to inhibition of critical enzymes involved in cancer progression .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study focused on synthesizing various naphthyridine derivatives, including 2-Ethoxy-3-nitro-1,5-naphthyridin-4-amine, researchers found that these compounds displayed varying degrees of antimicrobial activity against several bacterial strains. The presence of the nitro group was crucial for enhancing the biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar naphthyridine derivatives indicated that the binding affinity to target proteins was significantly influenced by the presence of nitro and ethoxy groups. These studies suggest that structural modifications can optimize the pharmacological profiles of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nitration and amination of 1,5-naphthyridine derivatives. For example, Brown et al. demonstrated that nitration of 1,5-naphthyridine substrates using KMnO₄ in liquid ammonia yields nitro-amine derivatives with moderate to high efficiency (e.g., 74% yield for 3-nitro-1,5-naphthyridin-4-amine) . To optimize conditions, employ factorial design experiments to test variables like temperature, reagent stoichiometry, and reaction time. Use HPLC or GC-MS to monitor intermediate formation and purity .

Q. How should researchers safely handle and store 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine to minimize occupational hazards?

- Methodological Answer : Follow GHS-compliant protocols:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of dust/aerosols .

- Storage : Keep at room temperature in airtight containers away from ignition sources. Avoid prolonged storage due to potential degradation into hazardous byproducts .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Determine λmax (e.g., ~255 nm for similar naphthyridine derivatives) to assess electronic transitions .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy and nitro group positions). Compare with reference spectra from NIST databases .

- HPLC-PDA : Monitor purity (>98%) and resolve structural analogs using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., nitro group as an electrophilic center).

- Simulate reaction pathways using software like Gaussian or ORCA, validating results with experimental kinetic data .

- Cross-reference with crystallographic data (if available) to assess steric effects from the ethoxy group .

Q. What experimental strategies resolve contradictions in reported solubility data for nitro-substituted naphthyridines?

- Methodological Answer :

- Controlled Solubility Studies : Use standardized solvents (DMSO, ethanol, chloroform) under inert atmospheres to avoid oxidative degradation.

- Data Reconciliation : Compare results with literature using meta-analysis frameworks (e.g., PRISMA guidelines) to identify outliers caused by impurities or measurement techniques .

- Theoretical Alignment : Link findings to Hansen solubility parameters or COSMO-RS models to explain discrepancies .

Q. How does the stability of 2-ethoxy-3-nitro-1,5-naphthyridin-4-amine vary under photolytic vs. thermal conditions?

- Methodological Answer :

- Photodegradation : Expose to UV light (254 nm) in a photoreactor and analyze degradation products via LC-MS. Monitor nitro group reduction to amine intermediates .

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

- Mechanistic Probes : Isotope-labeling (e.g., ¹⁵N-nitro group) can track bond cleavage pathways .

Q. What role does the ethoxy group play in modulating the compound’s biological activity, and how can this be experimentally validated?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkoxy groups (e.g., methoxy, propoxy) and test against target enzymes (e.g., kinases) .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions, focusing on hydrogen bonding with the ethoxy oxygen .

- In Vitro Assays : Compare IC₅₀ values in cell-based models to isolate electronic vs. steric effects .

Methodological Frameworks for Data Interpretation

Q. How can researchers integrate contradictory spectral data (e.g., NMR shifts vs. computational predictions) into a cohesive analysis?

- Methodological Answer :

- Apply Bayesian statistics to quantify uncertainty in peak assignments.

- Validate with 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous couplings .

- Cross-check with theoretical chemical shift databases (e.g., NMRShiftDB) .

Q. What theoretical frameworks guide the design of catalytic systems for functionalizing 1,5-naphthyridine scaffolds?

- Methodological Answer :

- Leverage frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic aromatic substitution.

- Align with transition-metal catalysis principles (e.g., Pd-catalyzed cross-coupling) for C–N bond formation .

- Reference reaction databases (e.g., Reaxys) to identify precedent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.